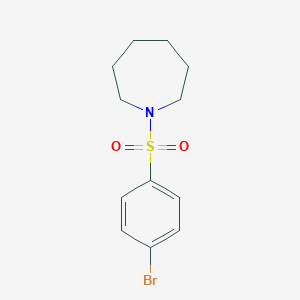

1-((4-bromophenyl)sulfonyl)azepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((4-bromophenyl)sulfonyl)azepane is a chemical compound that belongs to the class of azepanes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s structure consists of a seven-membered azepane ring attached to a 4-bromophenylsulfonyl group, making it a unique entity in organic chemistry.

准备方法

The synthesis of 1-((4-bromophenyl)sulfonyl)azepane typically involves several steps, starting with the preparation of 4-bromophenylsulfonyl chloride. This intermediate is then reacted with azepane under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反应分析

1-((4-bromophenyl)sulfonyl)azepane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the compound’s oxidation state.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution and oxidation-reduction reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

1-((4-bromophenyl)sulfonyl)azepane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-((4-bromophenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways and biological effects .

相似化合物的比较

1-((4-bromophenyl)sulfonyl)azepane can be compared with other similar compounds, such as:

1-(4-Bromophenyl)sulfonylazetidine: This compound has a similar structure but with a four-membered ring instead of a seven-membered azepane ring.

1-({3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane:

The uniqueness of this compound lies in its azepane ring, which provides distinct chemical and biological properties compared to its analogs.

生物活性

1-((4-bromophenyl)sulfonyl)azepane is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a sulfonyl group and a brominated phenyl ring. This article delves into the biological activities associated with this compound, exploring its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C11H12BrN1O2S

- Key Functional Groups :

- Sulfonyl Group : Known for its ability to interact with various biological targets.

- Brominated Phenyl Ring : Enhances lipophilicity and may influence biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the following areas:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting pathways associated with inflammation.

- Anticancer Potential : Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

- Enzyme Interaction : Molecular docking studies indicate that this compound may interact with specific enzymes involved in inflammatory responses or cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl group can inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory process.

- Molecular Interactions : The compound's brominated phenyl moiety may facilitate interactions with cellular receptors or proteins, altering signaling pathways related to inflammation and tumorigenesis.

Comparative Studies

A comparative analysis of similar compounds reveals distinct characteristics that set this compound apart:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3,5-dimethylpyrazole | Brominated pyrazole | Anti-inflammatory |

| Sulfopyrazole | Sulfonamide group | Anti-inflammatory |

| Phenylsulfonamide | Sulfonamide without pyrazole | General antimicrobial |

This table illustrates how the unique combination of the azepane ring and multiple sulfonyl groups in this compound contributes to its distinct biological profile.

Case Study 1: Anti-inflammatory Properties

Research conducted on analogs of this compound revealed significant anti-inflammatory effects. In vivo studies demonstrated a reduction in paw edema in rat models treated with the compound, indicating its potential as a COX inhibitor. The results were corroborated by molecular docking studies that showed favorable binding affinities to COX enzymes (R² > 0.83) .

Case Study 2: Anticancer Activity

In a high-throughput screening of various compounds, those structurally related to this compound exhibited selective cytotoxicity against colon cancer cell lines with specific mutations (e.g., KRAS). The compound's mechanism appears to involve disruption of cholesterol biosynthesis pathways, leading to reduced tumor growth in xenograft models .

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- Optimizing Synthesis : Developing more efficient synthetic routes for producing this compound and its analogs.

- Detailed Mechanistic Studies : Elucidating the precise molecular interactions and pathways affected by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

属性

IUPAC Name |

1-(4-bromophenyl)sulfonylazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHZHJNOPUDTDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。